molecular formula C18H26N2O3 B2486448 1-(3-(4-Methoxypiperidin-1-yl)azetidin-1-yl)-2-phenoxypropan-1-one CAS No. 2034308-82-0

1-(3-(4-Methoxypiperidin-1-yl)azetidin-1-yl)-2-phenoxypropan-1-one

Cat. No. B2486448
CAS RN: 2034308-82-0
M. Wt: 318.417
InChI Key: JTBUKRRBUYEFIJ-UHFFFAOYSA-N
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Description

Azetidin-2-ones, including the target compound, represent a versatile class of β-lactams, known for their applications in synthesizing a wide range of biologically active molecules and pharmaceutical agents. These compounds serve as key intermediates in the synthesis of complex molecules due to their unique structural features and reactivity (Deshmukh et al., 2004).

Synthesis Analysis

The synthesis of azetidin-2-ones often involves strategies that exploit the strain energy of the four-membered lactam ring. For example, the synthesis and biochemical evaluation of 3-phenoxy-1,4-diarylazetidin-2-ones have been explored for their antitumor properties, highlighting the synthetic routes and the importance of specific substituents for activity (Greene et al., 2016).

Molecular Structure Analysis

X-ray crystallography studies have provided insights into the molecular structures of azetidin-2-ones, revealing the significance of torsional angles and substituent configurations for their biological activity. Such studies emphasize the role of molecular geometry in determining the compound's interaction with biological targets (Gluziński et al., 1991).

Chemical Reactions and Properties

Azetidin-2-ones undergo a variety of chemical reactions, leveraging the strained β-lactam ring for further functionalization. These reactions include ring expansion, nucleophilic substitution, and cycloadditions, enabling the synthesis of diverse derivatives with potential biological activities (O’Leary et al., 1998).

Physical Properties Analysis

The physical properties of azetidin-2-ones, such as solubility, melting points, and crystalline structure, are crucial for their application in drug formulation and design. These properties are influenced by the compound's molecular structure and substituents, affecting its stability, bioavailability, and interaction with biological membranes (Shinkai et al., 1982).

Chemical Properties Analysis

The chemical properties of azetidin-2-ones, including acidity/basicity, reactivity, and the presence of functional groups, dictate their chemical behavior and interaction with biological targets. These properties are key to their function as intermediates in the synthesis of biologically active compounds, offering a platform for the development of novel therapeutic agents (Beijer et al., 1990).

Scientific Research Applications

Antitumor Applications

A study explored the synthesis and biochemical evaluation of 3-phenoxy-1,4-diarylazetidin-2-ones , including derivatives of the compound , as tubulin-targeting antitumor agents. These compounds demonstrated potent antiproliferative properties, with notable efficacy in disrupting microtubular structures in MCF-7 breast cancer cells, leading to G2/M arrest and apoptosis. This indicates their potential as promising candidates for clinical development in cancer therapy (Greene et al., 2016).

Biochemical Evaluation

Research on azetidin-2-one derivatives as potential anticancer agents highlighted the cytotoxic activity of specific compounds in this class against SiHa and B16F10 cells. This study's findings suggest that these derivatives can induce apoptosis and might interact with the colchicine binding site of human α/β-tubulin, proposing a mechanism of action for their anticancer activity (Olazarán et al., 2017).

Synthesis and Structural Analysis

Another investigation focused on the synthesis and X-ray structural investigation of azetidin-2-ones , including the targeted compound. This study provides insights into the solid-state structure of these compounds, which is crucial for understanding their interactions at the molecular level and designing drugs with improved efficacy and selectivity (Gluziński et al., 1991).

Novel Enzyme Resolution in Drug Synthesis

Further research into the asymmetric synthesis of human leukocyte elastase inhibitors utilized beta-lactam esters, closely related to the compound of interest, showcasing an innovative approach to synthesizing pharmacologically active molecules. This underscores the versatility of azetidin-2-ones in synthesizing complex therapeutic agents (Cvetovich et al., 1996).

properties

IUPAC Name

1-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]-2-phenoxypropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3/c1-14(23-17-6-4-3-5-7-17)18(21)20-12-15(13-20)19-10-8-16(22-2)9-11-19/h3-7,14-16H,8-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTBUKRRBUYEFIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CC(C1)N2CCC(CC2)OC)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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